molecular formula C11H12N2S B3012790 [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine CAS No. 643723-47-1

[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine

Cat. No. B3012790
CAS RN: 643723-47-1
M. Wt: 204.29
InChI Key: CBAMQMNOJBKYSN-UHFFFAOYSA-N
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Description

The compound of interest, [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine, is a thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry for the synthesis of various pharmacologically active agents.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves multi-step reactions that may include condensation, cyclization, and functional group transformations. For instance, a related thiazole compound, [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, was prepared through a four-step synthesis process aimed at obtaining inhibitors of type III secretion in Gram-negative bacteria, indicating the potential of thiazole derivatives in antibacterial applications . Another example is the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which was achieved by a high-yielding polyphosphoric acid condensation route . These methods highlight the versatility of synthetic approaches in creating thiazole-based compounds.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The substitution pattern on the thiazole ring and the nature of the substituents significantly influence the compound's properties and reactivity. For example, the introduction of an electron-withdrawing group can lead to structural changes and affect the compound's reactivity, as seen in the study of novel thiazole compounds characterized by spectral methods and density functional theory calculations .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive sites on the ring. The reactivity can be further modified by substituents, which can either activate or deactivate the ring towards certain reactions. The study of urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine demonstrates the reactivity of thiazole derivatives in forming compounds with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the molecular structure. Spectroscopic techniques like FT-IR, NMR, and mass spectrometry are commonly used to characterize these compounds . Theoretical calculations, such as density functional theory, provide insights into the electronic structure, which is crucial for understanding the compound's reactivity and stability . Additionally, the ability of thiazole derivatives to penetrate biological barriers, such as the blood-brain barrier, is an important property for their potential use in central nervous system therapies, as shown by the penetrability of a potent 5-HT3 receptor antagonist .

Scientific Research Applications

Synthesis Techniques

  • The compound 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, closely related to [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine, has been synthesized using p-Toluic hydrazide and glycine via polyphosphoric acid condensation. This process is characterized by high yield and detailed using spectroscopic techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga et al., 2018).

Antimicrobial Activities

  • Various derivatives of benzimidazole, which include compounds structurally similar to this compound, have been synthesized and shown effective antibacterial and antifungal activities with MIC (minimum inhibitory concentration) values of 2.0 and 2.5 μg/mL, respectively (Barot et al., 2017).

Antitumor Activities

  • Certain derivatives of the compound, specifically (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone and [(3,4-disubstituted)-1,3-thiazol-2ylidene]-4-hydroxybenzohydrazide, have demonstrated inhibitory effects on a wide range of cancer cell lines, particularly effective against leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011).

Potential in Antidepressant Drugs

  • Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to this compound, have been identified as "biased agonists" of serotonin 5-HT1A receptors. These compounds have shown potential as antidepressant drug candidates with significant effectiveness in reducing immobility in rat Porsolt test (Sniecikowska et al., 2019).

Structural and Spectral Characterization

  • The compound (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, related to this compound, has been synthesized and characterized using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. These compounds have been analyzed for their structural properties, including changes due to electron withdrawing groups and their antibacterial activity (Shahana & Yardily, 2020).

properties

IUPAC Name

[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-2-4-9(5-3-8)10-7-14-11(6-12)13-10/h2-5,7H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAMQMNOJBKYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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